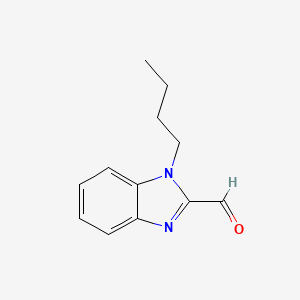

1-butyl-1H-benzimidazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

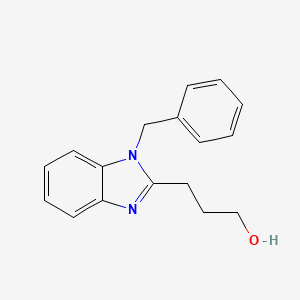

The compound 1-butyl-1H-benzimidazole-2-carbaldehyde is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. Benzimidazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the condensation of o-phenylenediamine with aromatic aldehydes. For instance, a highly selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been developed using silica-bonded propyl-S-sulfonic acid (SBSSA) as a recyclable solid acid catalyst, which operates at 80°C in water, yielding good to excellent results . Another method includes the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, either directly or via intermediate Schiff bases, to produce 1-vinylpyrrole-benzimidazole ensembles with high yields and exclusively E configuration .

Molecular Structure Analysis

Benzimidazole derivatives exhibit a variety of molecular structures depending on the substituents attached to the core benzimidazole ring. The molecular structure can significantly influence the compound's electronic properties and fluorescence. For example, the synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from the aforementioned synthesis method are reported to be intensely fluorescent, covering the blue region, which is of practical importance .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often acting as ligands due to their ability to coordinate with metal ions. A novel ligand system has been synthesized by the condensation of pyrrol-2-carbaldehyde and 1-benzyl-2-hydrazinobenzimidazole, which has been studied for its acid-base properties and complexing ability with divalent ions of copper, nickel, zinc, and chromium . This highlights the versatility of benzimidazole derivatives in forming complexes with metals, which can be useful in catalysis and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives like 1-butyl-1H-benzimidazole-2-carbaldehyde are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and fluorescence. As mentioned, certain derivatives are known for their intense fluorescence, which can be utilized in optical materials and sensors . The acid-base properties and the ability to form complexes with metals also contribute to the chemical versatility of these compounds .

Scientific Research Applications

Organic and Medicinal Chemistry

- Imidazole derivatives, including benzimidazoles, have found wide application in organic and medicinal chemistry .

- They have proven biological activity as antiviral, antimicrobial, and antitumor agents .

- The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .

Theoretical and Experimental Investigation

- The optimized molecular parameters of N-Butyl-1H-benzimidazole were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set .

- This level of theory shows excellent concurrence with the experimental data .

- The non-covalent interactions within N-Butyl-1H-benzimidazole were analyzed by the AIM, RDG, ELF, and LOL topological methods .

Dye-Sensitized Solar Cells

- N-Butyl-1H-benzimidazole and its analogs have been investigated as an electrolyte with improved charge transfer capabilities for dye-sensitized solar cells .

- The specific methods of application or experimental procedures for this use are not detailed in the source, but typically involve incorporating the compound into the electrolyte layer of the solar cell .

Synthesis of N-(Fluoroalkyl)imidazolones

- N-Butyl-1H-benzimidazole has also been used for the synthesis of N-(fluoroalkyl)imidazolones .

- Again, the specific methods of application or experimental procedures for this use are not detailed in the source .

General Use

- “1-butyl-1H-benzimidazole-2-carbaldehyde” is a chemical compound with the CAS Number: 430470-84-1 .

- This compound is likely used in various chemical reactions due to its aldehyde group, which is highly reactive and can undergo a variety of chemical transformations .

Potential Use in Tubulin Polymerization

properties

IUPAC Name |

1-butylbenzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCVBLAZECLPMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387755 |

Source

|

| Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

430470-84-1 |

Source

|

| Record name | 1-butyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)